molecular formula C18H19F3N6O B607038 Decernotinib CAS No. 944842-54-0

Decernotinib

货号 B607038
CAS 编号: 944842-54-0
分子量: 392.38
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Decernotinib, also known as VX-509, is an experimental drug with high selectivity for Janus kinase 3 (JAK3). It was discovered through in-house screening of a chemical compound library . It demonstrates good efficacy in vivo in the rat host versus graft model (HvG) .


Synthesis Analysis

Decernotinib is a JAK3 selective inhibitor with a pyrrolo[2,3-b]pyridine scaffold. It was discovered based on the identification of such scaffold using inhibitory activity screening of a compound library against the kinase domain of JAK3 .


Molecular Structure Analysis

The molecular formula of Decernotinib is C18H19F3N6O. It has a molar mass of 392.378 Da and a mono-isotopic mass of 392.157257 Da . The structure of Decernotinib has been determined by X-ray diffraction .


Physical And Chemical Properties Analysis

Decernotinib has 7 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 freely rotating bonds. It has a polar surface area of 96 Ų. Its ACD/LogP is 2.26, and its ACD/LogD (pH 7.4) is 2.51 .

科学研究应用

Specific Scientific Field

This application falls under the field of Rheumatology .

Comprehensive and Detailed Summary of the Application

Decernotinib is a next-generation Jakinib, a class of drugs known as JAK inhibitors . These inhibitors are used to treat rheumatoid arthritis (RA) and other autoimmune disorders . The mechanism of action of these agents is to block cytokines outside of the cell .

Detailed Description of the Methods of Application or Experimental Procedures

Decernotinib is an orally administered drug . It is a newer jakinib that has roughly 5-fold selectivity toward JAK-3 compared with other JAKs (JAK-1, JAK-2, and Tyk-2), based on in vitro kinase assays .

Host Versus Graft Model (HvG)

Specific Scientific Field

This application falls under the field of Immunology .

Comprehensive and Detailed Summary of the Application

Decernotinib has been studied for its efficacy in vivo in the rat host versus graft model (HvG) . This model is used to study the body’s immune response to transplanted tissue or organs.

Detailed Description of the Methods of Application or Experimental Procedures

In this application, decernotinib would be administered to rats undergoing a host versus graft procedure . The exact dosage and administration schedule would depend on the specifics of the study design.

Thorough Summary of the Results or Outcomes Obtained

While specific results are not detailed, it is mentioned that decernotinib demonstrates good efficacy in this model . This suggests that it may help to reduce the immune response against the transplanted tissue, potentially improving the success rate of transplants.

Host Versus Graft Model (HvG)

Specific Scientific Field

This application falls under the field of Immunology .

Comprehensive and Detailed Summary of the Application

Decernotinib has been studied for its efficacy in vivo in the rat host versus graft model (HvG) . This model is used to study the body’s immune response to transplanted tissue or organs.

Detailed Description of the Methods of Application or Experimental Procedures

In this application, decernotinib would be administered to rats undergoing a host versus graft procedure . The exact dosage and administration schedule would depend on the specifics of the study design.

Thorough Summary of the Results or Outcomes Obtained

While specific results are not detailed, it is mentioned that decernotinib demonstrates good efficacy in this model . This suggests that it may help to reduce the immune response against the transplanted tissue, potentially improving the success rate of transplants.

安全和危害

Decernotinib should be handled with care to avoid dust formation. It should not be inhaled or come into contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling Decernotinib .

未来方向

Decernotinib reached Phase 3 clinical trial as a potential treatment for rheumatoid arthritis (RA), but development appears to have been terminated, apparently for strategic reasons .

属性

IUPAC Name

(2R)-2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O/c1-3-17(2,16(28)25-10-18(19,20)21)27-13-6-8-23-15(26-13)12-9-24-14-11(12)5-4-7-22-14/h4-9H,3,10H2,1-2H3,(H,22,24)(H,25,28)(H,23,26,27)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUGUQWIHMTFJL-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241504
Record name Decernotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decernotinib

CAS RN

944842-54-0
Record name VX 509
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944842-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decernotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944842540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decernotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12566
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Decernotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-((2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)-2-methyl-N-(2,2,2-trifluoroethyl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECERNOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZK2GP0RHK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
646
Citations
M Gadina, DM Schwartz, JJ O'Shea - Arthritis & rheumatology …, 2016 - ncbi.nlm.nih.gov
… the case for decernotinib; however, decernotinib appears to have … This study showed efficacy of decernotinib as monotherapy, … Phase IIb study using decernotinib once or twice daily in …
Number of citations: 38 www.ncbi.nlm.nih.gov
RM Fleischmann, NS Damjanov, AJ Kivitz… - Arthritis & …, 2015 - Wiley Online Library
Objective To assess the efficacy and safety of oral decernotinib (VX‐509; Vertex Pharmaceuticals) monotherapy in a 12‐week, randomized, double‐blind, placebo‐controlled, dose‐…
Number of citations: 140 onlinelibrary.wiley.com
LJ Farmer, MW Ledeboer, T Hoock… - Journal of medicinal …, 2015 - ACS Publications
While several therapeutic options exist, the need for more effective, safe, and convenient treatment for a variety of autoimmune diseases persists. Targeting the Janus tyrosine kinases (…
Number of citations: 84 pubs.acs.org
MC Genovese, RF van Vollenhoven… - Arthritis & …, 2016 - Wiley Online Library
Objective To assess the efficacy and safety of decernotinib (VX‐509), an oral selective inhibitor of JAK‐3, in patients with rheumatoid arthritis (RA) in whom the response to methotrexate …
Number of citations: 159 acrjournals.onlinelibrary.wiley.com
S Mahajan, JK Hogan, D Shlyakhter, L Oh… - … of Pharmacology and …, 2015 - ASPET
Cytokines, growth factors, and other chemical messengers rely on a class of intracellular nonreceptor tyrosine kinases known as Janus kinases (JAKs) to rapidly transduce intracellular …
Number of citations: 61 jpet.aspetjournals.org
MC Genovese, F Yang, M Østergaard… - Annals of the Rheumatic …, 2016 - ard.bmj.com
Objective To assess early effects on joint structures of VX-509 in combination with stable disease-modifying antirheumatic drug (DMARD) therapy using MRI in adults with rheumatoid …
Number of citations: 50 ard.bmj.com
JJ Black, CL Brummel, P McCarthy, D Messersmith… - academia.edu
While several therapeutic options exist, the need for more effective, safe and convenient treatment for a variety of autoimmune diseases persists. Targeting the Janus tyrosine kinases (…
Number of citations: 0 www.academia.edu
C Zetterberg, F Maltais, L Laitinen, S Liao… - Drug Metabolism and …, 2016 - ASPET
(R)-2-((2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)-2-methyl-N-(2,2,2-trifluoroethyl)butanamide (VX-509, decernotinib) is an oral Janus kinase 3 inhibitor that has been …
Number of citations: 37 dmd.aspetjournals.org
MC Genovese, RF Van Vollenhoven… - Arthritis …, 2015 - researchgate.net
Dr. Genovese has received consultancy fees from Eli Lilly, Pfizer and Vertex Pharmaceuticals Incorporated and study grants from Sanofi and Regeneron Pharmaceuticals. Dr. van …
Number of citations: 6 www.researchgate.net
J Huang, A Chavan, L Viswanathan, X Luo… - Annals of the …, 2014 - ard.bmj.com
Background Patients with rheumatoid arthritis (RA) often receive multiple medications to manage the signs and symptom of comorbidities. It is therefore important to understand the …
Number of citations: 1 ard.bmj.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。